REACTION_CXSMILES
|
C([C:4]1[C:5]([N:13]([CH3:15])[CH3:14])=[N:6][N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=12)(=O)N>Cl>[CH3:14][N:13]([CH3:15])[C:5]1[CH:4]=[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][N:7]2[N:6]=1
|
Name
|
3-carbamoyl-2-dimethylaminopyrazolo[1,5-a]pyridine
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C=1C(=NN2C1C=CC=C2)N(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
was refluxed for 5 hours
|
Duration
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5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform solution was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was column-chromatographed over alumina
|
Type
|
WASH
|
Details
|
The elution with methylene chloride
|
Type
|
CUSTOM
|
Details
|
gave crude product, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=NN2C(C=CC=C2)=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |